2,4-Dibromo-5-methoxybenzene-1-sulfonamide
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Overview
Description
2,4-Dibromo-5-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7Br2NO3S and a molecular weight of 345.01 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide typically involves the bromination of 5-methoxybenzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions . The process involves the use of bromine or bromine-containing reagents in a suitable solvent, often under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of bromine atoms, the compound can participate in further substitution reactions.
Nucleophilic Substitution: The sulfonamide group can be a site for nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products
Substituted Benzene Derivatives: Depending on the reagents and conditions, various substituted benzene derivatives can be formed.
Scientific Research Applications
2,4-Dibromo-5-methoxybenzene-1-sulfonamide is used in several scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating the effects of brominated compounds on biological systems.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide involves its interaction with various molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution, where the bromine atoms activate the benzene ring towards electrophilic attack . Additionally, the sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dibromo-5-methoxybenzene-1-sulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H7Br2NO3S |
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Molecular Weight |
345.01 g/mol |
IUPAC Name |
2,4-dibromo-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Br2NO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
KYVHVTPXPGICKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)S(=O)(=O)N |
Origin of Product |
United States |
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